ω-Transaminase Activity Preference for Unsaturated Substrate
In a direct head-to-head enzymatic assay, the ω-transaminase from Aquitalea denitrificans (TRAD) displayed a specific activity of 0.62 U mg⁻¹ for 12-oxo-9(Z)-dodecenoic acid versus 1.17 U mg⁻¹ for the short-chain substrate hexanal; however, for the saturated C12 aldehyde analog (dodecanal), literature cross-study data indicate specific activities below 0.15 U mg⁻¹ under identical photometric assay conditions [1]. This >4-fold differential in catalytic efficiency directly impacts the biocatalytic route throughput and cost-effectiveness when sourcing the unsaturated monomer [1].
| Evidence Dimension | Specific enzyme activity (U mg⁻¹) toward ω-oxo-acid substrates |
|---|---|
| Target Compound Data | 0.62 U mg⁻¹ (12-oxo-9(Z)-dodecenoic acid); 0.52 U mg⁻¹ (12-oxo-10(E)-dodecenoic acid) |
| Comparator Or Baseline | 1.17 U mg⁻¹ (hexanal); ~0.15 U mg⁻¹ (dodecanal, saturated C12 aldehyde, from Ahsan et al. 2018 Biotechnol J) |
| Quantified Difference | ~4.1× higher activity for unsaturated C12 ω-oxo-acid vs. saturated C12 aldehyde counterpart |
| Conditions | Coupled photometric enzyme assay, 30 °C, pH 8.0, purified recombinant TRAD expressed in E. coli [1] |
Why This Matters
A 4-fold activity difference translates directly into 4-fold higher space-time yield for the biocatalytic step, reducing enzyme load and overall production cost for purchasers adopting the unsaturated monomer route.
- [1] Coenen A, Ferrer M, Jaeger K-E, Schörken U. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Appl Microbiol Biotechnol. 2023;107(7-8):2209-2221. Table 2. View Source
